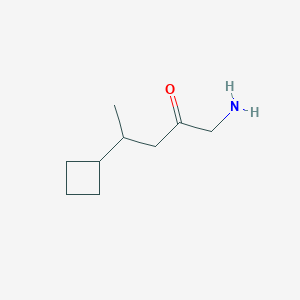
1-Amino-4-cyclobutylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-cyclobutylpentan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone backbone with an amino group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-cyclobutylpentan-2-one can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-cyclobutylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclobutyl-substituted alcohols, ketones, and various amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-cyclobutylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving cycloalkane chemistry.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-4-cyclobutylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-cyclopentylpentan-2-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
1-Amino-4-cyclohexylpentan-2-one: Contains a cyclohexyl ring, offering different steric and electronic properties.
1-Amino-4-cyclopropylpentan-2-one: Features a cyclopropyl ring, which introduces significant ring strain and reactivity.
Uniqueness
1-Amino-4-cyclobutylpentan-2-one is unique due to its cyclobutyl ring, which provides a balance between ring strain and stability. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-amino-4-cyclobutylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(5-9(11)6-10)8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
InChI Key |
MGHODTNXSZSZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CN)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)



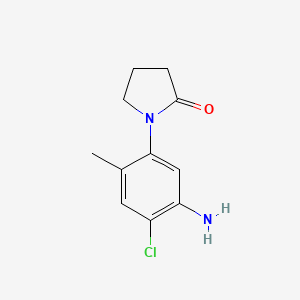
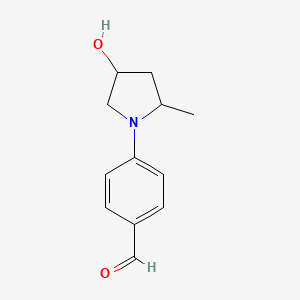
![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)
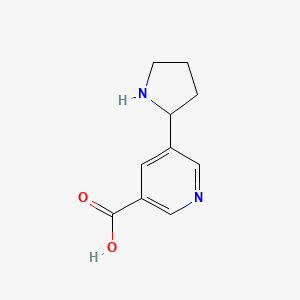

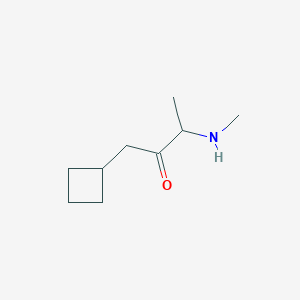
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)
